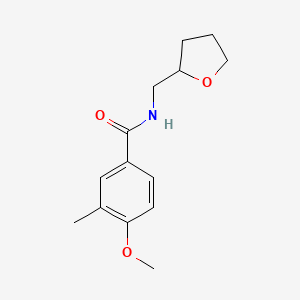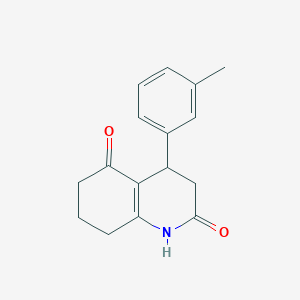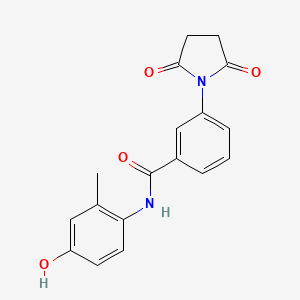
4-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
4-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as MMB-FUBINACA and is a synthetic cannabinoid that has been used in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it is believed to act on the endocannabinoid system in the brain, which is responsible for regulating various physiological processes, including mood, appetite, and pain sensation. This compound is believed to bind to the cannabinoid receptors in the brain, which results in the activation of various signaling pathways that lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
4-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. Additionally, this compound has been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its well-established synthesis method. This compound is readily available and can be synthesized in large quantities, which makes it ideal for use in various research applications. Additionally, this compound has been extensively studied, which makes it easier to design experiments and interpret results.
One of the limitations of using 4-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its potential toxicity. This compound has been found to have toxic effects on the liver and kidneys, which can limit its use in certain experiments. Additionally, this compound has been found to have addictive properties, which can make it difficult to use in studies that involve substance abuse and addiction.
Orientations Futures
There are several future directions for research on 4-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide. One potential area of research is the development of new drugs and therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Furthermore, more research is needed to understand the potential toxicity and addictive properties of this compound, which can help to inform its use in future experiments.
Conclusion
In conclusion, 4-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide is a synthetic cannabinoid that has been extensively studied in scientific research. This compound has potential applications in the development of new drugs and therapies for various diseases and disorders. Additionally, it has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that can help to further our understanding of its potential applications.
Applications De Recherche Scientifique
4-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide has been used in various scientific research applications. One of the primary uses of this compound is in the development of new drugs and therapies. It has been found to have potential therapeutic applications in the treatment of various diseases and disorders, including cancer, epilepsy, and chronic pain. Additionally, this compound has been used in the development of new drugs for the treatment of substance abuse and addiction.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-8-11(5-6-13(10)17-2)14(16)15-9-12-4-3-7-18-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAKIYPRDWDUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2CCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-buten-1-yl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437092.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4437100.png)


![N-(1-methyl-2-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4437119.png)
![1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4437140.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B4437145.png)
![N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437147.png)
![N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437156.png)

![4-[3-(4-tert-butylphenyl)propanoyl]morpholine](/img/structure/B4437178.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4437182.png)
![ethyl {[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B4437186.png)
![1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole](/img/structure/B4437187.png)